N-(3,4-dimethylphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Description
N-(3,4-dimethylphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties Research in synthetic chemistry has led to the development of complex spirocyclic and azaspiro compounds, demonstrating the versatility of these frameworks in organic synthesis. For example, novel synthesis approaches for azocines and derivatives of carbo(hetero)cyclospirobutanoic lactones have been explored, highlighting the synthetic interest in spirocyclic and triazaspiro compounds due to their unique chemical properties and potential as intermediates in the synthesis of biologically active molecules (Elix et al., 1972); (Kuroyan et al., 1995).
Antiviral and Anticancer Applications Several studies have investigated the antiviral and anticancer potentials of spirocyclic and azaspiro compounds. For instance, spirothiazolidinones have been designed and synthesized, showing efficacy against influenza A virus, highlighting the therapeutic potential of such structures in antiviral drug development (Apaydın et al., 2021). Furthermore, compounds with triazaspiro and related structures have been evaluated for their antitumor activities, suggesting their utility in designing new anticancer agents (Iradyan et al., 2001).
Mechanistic Insights and Biological Interactions Research has also focused on understanding the mechanistic aspects of how these compounds interact with biological targets. Studies on the CCR5 receptor-based mechanism of action for certain spiro compounds provide insights into their potential use as HIV entry inhibitors, showcasing the broad spectrum of biological interactions that spiro and triazaspiro compounds can engage in (Watson et al., 2005).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-4-30-22-21(19-8-6-5-7-9-19)26-24(27-22)12-14-28(15-13-24)23(29)25-20-11-10-17(2)18(3)16-20/h5-11,16H,4,12-15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWVAFBKXYWZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)C)N=C1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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